Acetyl Clotiazepam
Description
Contextualizing Thienodiazepine Derivatives in Pharmaceutical Research
Thienodiazepines are a class of compounds that are structurally analogous to benzodiazepines. ub.edusapphirebioscience.com The defining feature of a thienodiazepine is the substitution of the benzene (B151609) ring found in benzodiazepines with a thiophene (B33073) ring. ub.edu This structural alteration classifies them as heterocyclic compounds containing a thiophene ring fused to a diazepine (B8756704) ring. fishersci.com Like their benzodiazepine (B76468) counterparts, thienodiazepines primarily exert their effects by modulating the gamma-aminobutyric acid (GABA) type A receptors in the central nervous system. ontosight.ai This interaction enhances the inhibitory effects of GABA, leading to a range of pharmacological properties.
The thienodiazepine scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework capable of providing ligands for diverse biological targets. nih.gov This has led to the synthesis and investigation of numerous thienodiazepine derivatives for a variety of potential therapeutic applications. researchgate.net The research into these derivatives aims to explore how modifications to the core structure can influence their binding affinity, efficacy, and metabolic stability.
Rationale for Investigating Acetyl-Modified Clotiazepam Analogs and Metabolites
The investigation into acetyl-modified clotiazepam is rooted in several scientific principles. Acetylation, the addition of an acetyl group to a molecule, is a well-established biochemical process that can significantly alter the properties of a compound. nih.gov In the context of drug metabolism, acetylation is a known pathway for some benzodiazepines. who.int For instance, 7-nitro benzodiazepines can be metabolized through reduction of the nitro group, followed by acetylation. who.int
The rationale for deliberately synthesizing an acetyl-modified analog of clotiazepam can be multifaceted:
Modulation of Pharmacokinetics: The addition of an acetyl group can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This could potentially lead to a more desirable duration of action or a different metabolic pathway compared to the parent compound.
Altered Receptor Interaction: The acetyl group could change how the molecule interacts with its target receptors, potentially leading to altered potency or a different spectrum of activity.
Exploring Novel Therapeutic Targets: Acetylated compounds have gained interest as potential inhibitors of various enzymes and proteins. For example, some benzodiazepine and thienodiazepine analogs have been investigated as inhibitors of BET bromodomains, which are readers of lysine (B10760008) acetylation and are implicated in various diseases. nih.govnih.gov The synthesis of acetyl clotiazepam could be aimed at exploring its potential in such novel therapeutic areas.
Creation of Prodrugs: In some instances, acetylation can be used to create a prodrug, an inactive compound that is converted into an active drug within the body. This can be a strategy to improve bioavailability or reduce side effects.
Scope and Research Objectives for this compound Studies
The primary objective of research into this compound is to systematically characterize its chemical, pharmacological, and metabolic properties. The scope of these studies would be carefully defined to ensure a thorough and scientifically rigorous evaluation.
Key Research Objectives:
Chemical Synthesis and Characterization: The initial step involves the development and validation of a synthetic route to produce this compound. This would be followed by a comprehensive characterization of the compound's physicochemical properties, such as its purity, stability, and solubility.
In Vitro Pharmacological Profiling: A crucial objective is to determine the in vitro pharmacological profile of this compound. This would involve a series of binding and functional assays to assess its affinity and efficacy at GABA-A receptor subtypes and potentially other relevant biological targets.
Comparative Analysis: A central part of the research would involve a direct comparison of this compound's properties with those of its parent compound, clotiazepam, and its known metabolites, desmethylclotiazepam (B116832) and hydroxy-clotiazepam. This comparative approach allows for a clear understanding of the effects of the acetyl modification.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H13ClN2O2S |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
7-acetyl-5-(2-chlorophenyl)-1-methyl-3H-thieno[2,3-e][1,4]diazepin-2-one |
InChI |
InChI=1S/C16H13ClN2O2S/c1-9(20)13-7-11-15(10-5-3-4-6-12(10)17)18-8-14(21)19(2)16(11)22-13/h3-7H,8H2,1-2H3 |
InChI Key |
KQCLXVJHAPUUFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(S1)N(C(=O)CN=C2C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Clotiazepam for Acetylation
General Principles of Benzodiazepine (B76468) and Thienodiazepine Synthesis Relevant to Acetylation Precursors
The general synthetic strategies for benzodiazepines and their thienodiazepine counterparts are crucial for creating the necessary precursors for subsequent acetylation. These methods typically involve the condensation of a bifunctional aromatic or heteroaromatic amine with a suitable partner to form the seven-membered diazepine (B8756704) ring.
The synthesis of 1,4-thienodiazepines, the structural class of clotiazepam, parallels the established routes for 1,4-benzodiazepines. rjptonline.org A common approach involves the cyclization of a 2-aminothiophene derivative. For instance, the Ugi multicomponent reaction has been employed to create 1,4-thienodiazepine-2,5-diones, demonstrating a versatile method for generating the core scaffold from multiple starting materials in a convergent manner. nih.govresearchgate.net
The synthesis of the clotiazepam molecule, 5-(2-chlorophenyl)-7-ethyl-1-methyl-3H-thieno[2,3-e] Current time information in Bangalore, IN.researchgate.netdiazepin-2-one, involves the strategic construction of the thieno[2,3-e] Current time information in Bangalore, IN.researchgate.netdiazepin-2-one system. quimicaorganica.orgnih.gov This typically requires a substituted 2-aminothiophene precursor which is then elaborated to form the fused diazepinone ring. The synthesis of related 1,5-benzodiazepines often involves the condensation of o-phenylenediamines with ketones or chalcones, frequently using acid catalysts like H-MCM-22 or silica-supported fluoroboric acid to drive the reaction. nih.govchemrevlett.com By analogy, thienodiazepine synthesis would employ corresponding diaminothiophene precursors.
Table 1: Selected Catalysts for Benzodiazepine Synthesis
| Catalyst | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| H-MCM-22 | o-phenylenediamine, Ketones | Acetonitrile, Room Temp, 1-3h | Good to Excellent | nih.gov |
| HBF₄–SiO₂ | o-phenylenediamine, Acetone | Solvent-free, Room Temp | High | rjptonline.org |
This table is interactive and can be sorted by column.
Introducing an acetyl group onto a pre-formed thienodiazepine scaffold is achieved through acylation reactions. The most common reagents for this transformation are acetyl chloride and acetic anhydride (B1165640). researchgate.netmdpi.com The acetyl group can be attached to a nitrogen atom (N-acetylation) or an oxygen atom (O-acetylation), depending on the available functional groups on the thienodiazepine substrate. The choice of reagent and reaction conditions can influence the site of acetylation, a concept known as regioselectivity. researchgate.net For example, histone deacetylase (HDAC) inhibitors are often synthesized via amidation using reagents like [¹¹C]acetyl chloride. acs.org
Direct Acetylation Reactions of Clotiazepam and its Analogs
Direct acetylation of clotiazepam or its close analogs involves targeting specific functional groups on the molecule. The structure of clotiazepam contains potential sites for derivatization, although the primary lactam nitrogen is already methylated. wikipedia.org Therefore, acetylation studies often focus on its metabolites or specifically designed analogs that possess reactive amine or hydroxyl groups.
N-acetylation is a fundamental reaction for primary and secondary amines and is a recognized metabolic pathway for certain benzodiazepines. nih.govtandfonline.com Synthetically, this is often accomplished by treating the amine-containing benzodiazepine with an acetylating agent like acetic anhydride or acetyl chloride. researchgate.netmdpi.com
In some cases, the acetylation of a benzodiazepine ring can lead to an unexpected ring-opening, forming N-butenylidene-amino-phenylacetamides instead of the expected N-acetylbenzodiazepine. researchgate.net This highlights the complex reactivity of the diazepine ring system. For compounds possessing both an amine and a hydroxyl group, regioselective N-acetylation can be achieved by leveraging intramolecular hydrogen bonding, which effectively protects the hydroxyl group. researchgate.netmdpi.com The reaction conditions, particularly temperature, can determine the outcome between N- and O-acetylation. researchgate.net
N-acetylation is also a key metabolic step for some designer benzodiazepines, particularly those containing a nitro group. The nitro group is first reduced to an amine, which is then acetylated by the N-acetyltransferase 2 (NAT2) enzyme. tandfonline.compharmgkb.org
Table 2: Conditions for Acetylation of Benzodiazepine Derivatives
| Substrate | Acetylating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| 2,4-diaryl-2,3-dihydro-1H-1,5-benzodiazepines | Acetyl chloride | CH₂Cl₂, pyridine (B92270) | Ring-opened acetamides | researchgate.net |
| 4-(2-hydroxyphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | Acetic anhydride | Room Temperature | 1-acetyl (N-acetylation) | researchgate.net |
| 4-(2-hydroxyphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | Acetic anhydride | Reflux (148-150°C) | 1-acetyl, 4-(2-acetoxyphenyl) (N,O-diacetylation) | researchgate.net |
This table is interactive and can be sorted by column.
Clotiazepam is metabolized in vivo to form hydroxylated derivatives, such as hydroxy-clotiazepam. wikipedia.org These hydroxylated metabolites provide a handle for O-acetylation. The acetylation of a hydroxyl group is a standard organic transformation, typically performed using acetic anhydride or acetyl chloride, often in the presence of a base like pyridine or triethylamine.
In molecules that contain both hydroxyl and secondary amine groups, such as the hydroxylated metabolites of some benzodiazepines, there can be competition between O-acetylation and N-acetylation. researchgate.net As noted previously, reaction conditions can be tuned to favor one over the other. For example, reacting 2-(2,3-dimethoxyphenyl)-4-(2-hydroxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine with acetic anhydride at room temperature yields the N-acetylated product, while refluxing the same reaction leads to the di-acetylated (N- and O-) product. researchgate.net Derivatization of hydroxyl groups is also a common strategy in analytical chemistry to improve the gas chromatographic properties of benzodiazepine metabolites. psu.edu
Novel Synthetic Routes for Acetyl Clotiazepam Derivatives
Modern synthetic chemistry offers innovative approaches to constructing complex heterocyclic scaffolds like acetylated thienodiazepines. One powerful strategy is the use of multicomponent reactions (MCRs), such as the Ugi reaction. The Ugi-Deprotection-Cyclization (UDC) approach allows for the convergent synthesis of 1,4-thienodiazepine-2,5-diones from four readily available starting materials, creating significant molecular diversity in a single scaffold. nih.govresearchgate.net This methodology could potentially be adapted to synthesize precursors that are already acetylated or are primed for a final, selective acetylation step.
Furthermore, research into "scaffold hopping" exercises, aided by computational tools, suggests that replacing parts of the traditional thienodiazepine structure could lead to novel derivatives. herts.ac.uk This could open up unexplored chemical space for designing new synthetic targets, including acetylated analogs with unique substitution patterns. herts.ac.uk These advanced strategies move beyond simple derivatization of an existing drug molecule and into the realm of de novo design and synthesis of new chemical entities based on the thienodiazepine template.
Pharmacological Mechanisms and Receptor Interactions of Acetyl Clotiazepam
Theoretical Considerations of Acetyl Group Influence on Receptor Binding Affinity
While direct experimental data on acetyl clotiazepam is not extensively available in peer-reviewed literature, theoretical considerations regarding the addition of an acetyl group to the clotiazepam molecule can be inferred from general principles of medicinal chemistry and the structure-activity relationships (SAR) of benzodiazepines and thienodiazepines. nih.govegpat.com
The introduction of an acetyl group, a small and polar moiety, at the N-1 position of the diazepine (B8756704) ring can potentially influence several factors that govern drug-receptor interactions:
Steric Hindrance: The size of the acetyl group could introduce steric hindrance, potentially altering the orientation of the molecule within the benzodiazepine (B76468) binding site on the GABA-A receptor. This might lead to a change in binding affinity compared to the parent compound, clotiazepam.
Electronic Effects: The acetyl group possesses electron-withdrawing properties. The electronic characteristics of substituents on the benzodiazepine or thienodiazepine scaffold are known to be crucial for their binding affinity and efficacy. nih.gov This alteration in electron distribution could modify the electrostatic interactions between the drug and the amino acid residues of the receptor binding pocket.
Lipophilicity: Acetylation can alter the lipophilicity of a molecule. A change in the octanol-water partition coefficient could affect the compound's ability to cross the blood-brain barrier and access the GABA-A receptors within the central nervous system. It could also influence how the molecule partitions into the lipid bilayer of the neuronal membrane, potentially affecting its access to the binding site.
Hydrogen Bonding: The carbonyl oxygen of the acetyl group could act as a hydrogen bond acceptor, potentially forming new hydrogen bonds with amino acid residues in the receptor's binding site. Conversely, it might disrupt existing hydrogen bonding patterns established by the parent molecule.
These theoretical modifications suggest that the acetylation of clotiazepam could lead to a compound with a different binding affinity and potentially altered selectivity for the various GABA-A receptor subunit isoforms.
Allosteric Modulation by this compound Analogs
This compound, as an analog of clotiazepam, is expected to function as a positive allosteric modulator (PAM) of the GABA-A receptor. wikipedia.orgpatsnap.com Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site of the endogenous ligand. mdpi.com In the case of GABA-A receptors, GABA is the orthosteric agonist, while thienodiazepines are allosteric modulators.
Positive allosteric modulators enhance the effect of the orthosteric agonist without directly activating the receptor themselves. patsnap.com This means that compounds like clotiazepam, and theoretically this compound, require the presence of GABA to exert their inhibitory effects. youtube.com By increasing the efficiency of GABAergic neurotransmission, these compounds produce a calming effect on the central nervous system. patsnap.com
The nature of this allosteric modulation can be influenced by the specific chemical structure of the ligand. It is plausible that the acetyl group in this compound could influence the degree of positive modulation (efficacy) at different GABA-A receptor subtypes, in addition to altering its binding affinity. This could potentially lead to a pharmacological profile that is distinct from that of the parent compound, clotiazepam.
Analytical Chemistry Methodologies for Acetyl Clotiazepam Characterization and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for assessing the purity of acetyl clotiazepam. nih.govijnrd.org Various chromatographic methods are utilized, each offering distinct advantages for the analysis of thienodiazepines and their derivatives. researchgate.netedqm.eu
Gas Chromatography-Mass Spectrometry (GC-MS) for Acetylated Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of benzodiazepines and their derivatives, including acetylated forms. nih.gov This method offers high sensitivity and specificity, which is crucial for identifying and quantifying these compounds, often present in trace amounts in complex matrices. oup.comcaymanchem.com
The process often involves a derivatization step, such as acetylation, to improve the volatility and thermal stability of the analytes, making them more amenable to GC analysis. researchgate.net For instance, reactive compounds can be acetylated with pyridine (B92270) and acetic anhydride (B1165640). researchgate.net This derivatization is not only crucial for the parent compounds but also for their metabolites. researchgate.netpsu.edu GC-MS methods have been developed for the simultaneous detection of numerous benzodiazepines, with some methods capable of identifying over 20 different compounds in a single run. capes.gov.br
The mass spectrometer component of the system provides detailed structural information by fragmenting the eluted compounds and generating a unique mass spectrum for each, which acts as a chemical fingerprint. nih.govgoogle.com For clotiazepam, the specific ion (m/z 289) is often used for quantification in selected ion monitoring (SIM) mode, which enhances sensitivity. google.com The derivatization of benzodiazepines can lead to more specific mass fragmentation patterns and higher m/z values, which aids in their identification. oup.com
Table 1: GC-MS Parameters for Benzodiazepine (B76468) Analysis
| Parameter | Typical Conditions | Source |
|---|---|---|
| Column | Polydimethylsiloxane or methyl silicone capillary column | researchgate.netpsu.edu |
| Injection Mode | On-column injection for maximal sensitivity | researchgate.net |
| Derivatization | Acetylation with pyridine and acetic anhydride; Trimethylsilylation (TMS) | nih.govresearchgate.net |
| Ionization Mode | Electron Impact (EI) or Chemical Ionization (CI) | oup.com |
| Detection Mode | Full scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM) | oup.comresearchgate.net |
High-Performance Liquid Chromatography (HPLC) and LC-MS Based Methods
High-performance liquid chromatography (HPLC) is a cornerstone of pharmaceutical analysis, valued for its high resolution, accuracy, and efficiency in separating, identifying, and quantifying compounds in complex mixtures. researchgate.netopenaccessjournals.com It is particularly well-suited for the analysis of benzodiazepines and their metabolites from various matrices. researchgate.netmdpi.com HPLC methods can be coupled with various detectors, including UV-visible, fluorescence, and mass spectrometry (MS), to enhance versatility and precision. openaccessjournals.com
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are especially powerful for identifying and quantifying drug metabolites. nih.govnih.govnih.gov These techniques are rapid, sensitive, and robust, making them the methods of choice for metabolism studies. nih.gov The optimization of chromatographic conditions, including the choice of the stationary and mobile phases, is critical for achieving the desired separation. researchgate.net Reversed-phase (RP) HPLC is a commonly used mode for the analysis of non-polar substances like many benzodiazepines. researchgate.net
For the analysis of clotiazepam, HPLC methods have been developed using mobile phases such as methanol-water with ammonium (B1175870) acetate (B1210297) or an acetate buffer. researchgate.net Spectrophotometric and amperometric detectors have been compared, with the latter offering a lower limit of detection. researchgate.net UPLC (Ultra-Performance Liquid Chromatography), an advancement of HPLC, offers significantly faster separation times with improved resolution and sensitivity. waters.com
Table 2: HPLC Conditions for Benzodiazepine Analysis
| Parameter | Typical Conditions | Source |
|---|---|---|
| Column | C8 or C18 reversed-phase (RP) column | researchgate.netmdpi.com |
| Mobile Phase | Acetonitrile/aqueous phosphate (B84403) buffer | researchgate.net |
| Detector | UV, Photodiode Array (PDA), Mass Spectrometry (MS) | researchgate.netresearchgate.netwaters.com |
| Flow Rate | Typically around 1.0 mL/min | mdpi.com |
| Column Temperature | Often controlled, e.g., 40 °C | mdpi.com |
Chiral Purity Assessment of Synthetic Analogs
The assessment of enantiomeric purity is a critical aspect of pharmaceutical analysis for chiral compounds, as different enantiomers can exhibit distinct pharmacological and toxicological properties. scirp.org Developing analytical methods to separate and quantify enantiomers is challenging due to their identical physical and chemical properties in an achiral environment. scirp.org
Enantioselective chromatography, particularly chiral HPLC, is a primary technique for determining the enantiomeric purity of chiral drugs. uff.br This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. For example, amylose-based chiral columns have been found to be effective for resolving the enantiomers of certain drugs. scirp.org The development of such methods is crucial for ensuring the quality and safety of enantiomerically pure compounds. uff.br While specific studies on the chiral purity assessment of this compound are not prevalent, the methodologies applied to other chiral benzodiazepine analogs and related compounds are directly applicable. euskadi.eusresearchgate.netbeilstein-journals.org
Spectroscopic Characterization of this compound Structures
Spectroscopic techniques are vital for the structural elucidation of organic compounds, including this compound. These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool for elucidating the structure of organic molecules in solution. fepbl.comnih.govmdpi.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. core.ac.uknih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for this purpose. nih.govnih.gov
1D NMR spectra, such as ¹H and ¹³C NMR, provide information about the different types of protons and carbons in the molecule and their chemical environments. core.ac.uk 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms, helping to piece together the complete molecular structure. mdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of atoms, which is crucial for determining the stereochemistry of the molecule. mdpi.com
Mass Spectrometry (MS/MSn) for Fragmentation Studies and Metabolite Identification
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS or MSn), is an essential technique for structural elucidation and metabolite identification. psu.eduscripps.edu It involves the fragmentation of a selected precursor ion to generate a series of product ions. scripps.edu The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its identification. thermofisher.com
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound and its fragments. thermofisher.com This information is invaluable for identifying unknown metabolites. nih.govthermofisher.com Multi-stage fragmentation (MSn), available on instruments like ion traps, allows for the sequential fragmentation of ions, providing even more detailed structural information and establishing relationships between product ions. thermofisher.com
The fragmentation behavior of benzodiazepines has been studied using techniques like LC-Q-TOF/MS. nih.gov These studies help in identifying characteristic fragmentation pathways and diagnostic fragment ions that can be used to identify known and novel metabolites. nih.gov For instance, hydroxylation and glucuronidation are common metabolic pathways for benzodiazepines. nih.gov
Method Validation Parameters for this compound Analysis
The validation of an analytical method is crucial to ensure that the chosen procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate results. For the analysis of this compound, method validation would establish the performance characteristics of the analytical technique, whether it be for qualitative identification or quantitative determination in various matrices. The validation process involves a series of experiments to evaluate several key parameters, as guided by international standards such as those from the International Council for Harmonisation (ICH). slideshare.netich.org
Analytical procedures for the quantification of related benzodiazepines, such as clotiazepam, have been developed and validated using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govjst.go.jp The validation of a method for this compound would follow similar principles, assessing a range of parameters to demonstrate its suitability.
Key Validation Parameters
The following parameters are fundamental in the validation of analytical methods for this compound:
Specificity/Selectivity: This parameter ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For instance, in a chromatographic method, specificity is demonstrated by the resolution of the this compound peak from other potential compounds in the sample. slideshare.net In the analysis of clotiazepam in serum, for example, the peaks of the standard and internal standard were shown to be well-separated from other serum components. google.com
Linearity: Linearity demonstrates that the response of the analytical procedure is directly proportional to the concentration of the analyte within a given range. unnes.ac.id This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis. For clotiazepam quantification in human plasma, a linear response was observed in the concentration range of 5-200 ng/mL. nih.gov A high correlation coefficient (r²), typically ≥ 0.99, is a common acceptance criterion. unnes.ac.id
Range: The range of an analytical procedure is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. unnes.ac.id For the assay of a drug substance, the recommended range is typically 80% to 120% of the test concentration. waters.com
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by the analysis of samples with known concentrations of the analyte (e.g., spiked placebo samples) and is expressed as the percentage of recovery. ikev.org For the analysis of clotiazepam in human plasma, the intra-day and inter-day accuracy ranged from 99.0-107.9% and 92.4-101.3%, respectively. nih.gov
Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ikev.org It is usually expressed as the relative standard deviation (RSD). Precision is considered at three levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. ikev.org
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc. ikev.org
Reproducibility: Expresses the precision between laboratories. slideshare.net For clotiazepam analysis, the intra- and inter-day precision was reported to be below 13.1% and 13.5% (RSD), respectively. nih.gov
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ikev.org For designer benzodiazepines, an LOD of 0.5 ng/mL has been reported in blood analysis using LC-MS/MS. nih.gov
Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ikev.org For many designer benzodiazepines, the LOQ is often established at 1 ng/mL. nih.gov
The table below summarizes typical validation parameters and acceptance criteria that would be applicable for the analysis of this compound, based on general guidelines and data from similar benzodiazepine analyses.
Table 1: Summary of Method Validation Parameters and Typical Acceptance Criteria for this compound Analysis
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to assess the analyte in the presence of other components. | No interference from endogenous matrix components, metabolites, or other co-administered drugs at the retention time of the analyte. |
| Linearity | Proportionality of the signal to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99. unnes.ac.id |
| Range | Concentration interval where the method is precise, accurate, and linear. | Typically 80-120% of the target concentration for an assay. unnes.ac.id |
| Accuracy | Closeness of the measured value to the true value. | Recovery typically within 85-115% for bioanalytical methods. Mean accuracy within ±15% of the nominal concentration. nih.gov |
| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LOQ). nih.gov |
| Limit of Detection (LOD) | Lowest concentration that can be detected. | Signal-to-noise ratio > 3. nih.gov |
| Limit of Quantification (LOQ) | Lowest concentration that can be accurately and precisely measured. | Signal-to-noise ratio > 10; analyte response should be identifiable, discrete, and reproducible with a precision of ≤ 20% and accuracy of 80-120%. nih.gov |
Detailed Research Findings from Analogous Compounds
While specific validation studies on this compound are not widely published, research on the parent compound, clotiazepam, and other designer benzodiazepines provides valuable insight into the expected performance of a validated analytical method.
A study on the quantification of clotiazepam in human plasma using GC-MS reported the following validation data:
Table 2: Validation Data for the Quantification of Clotiazepam in Human Plasma by GC-MS
| Validation Parameter | Result |
|---|---|
| Linearity Range | 5-200 ng/mL nih.gov |
| Intra-day Precision (RSD) | < 13.1% nih.gov |
| Inter-day Precision (RSD) | < 13.5% nih.gov |
| Intra-day Accuracy | 99.0-107.9% nih.gov |
| Inter-day Accuracy | 92.4-101.3% nih.gov |
Data sourced from Ahn et al. (2006). nih.gov
Furthermore, a validated LC-MS/MS method for the determination of 13 designer benzodiazepines in postmortem blood provided the following performance characteristics, which would be representative for a similar method for this compound:
Table 3: Validation Data for the Quantification of Designer Benzodiazepines in Blood by LC-MS/MS
| Validation Parameter | Result |
|---|---|
| Linear Range | 1-200 ng/mL nih.gov |
| Limit of Detection (LOD) | 0.5 ng/mL nih.gov |
| Limit of Quantification (LOQ) | 1 ng/mL nih.gov |
| Intra-day Imprecision (RSD) | 3-20% nih.gov |
| Inter-day Imprecision (RSD) | 4-21% nih.gov |
| Bias (Accuracy) | ±12% nih.gov |
| Recovery | 35-90% nih.gov |
| Matrix Effects | -52% to 33% nih.gov |
Data sourced from Glicksberg et al. (2019). nih.gov
Structure Activity Relationship Sar Studies of Acetyl Clotiazepam Derivatives
Impact of Acetyl Group Substitution on Thienodiazepine Core
The introduction of an acetyl group to the thienodiazepine core, as seen in acetyl clotiazepam, significantly alters the molecule's properties compared to its non-acetylated counterparts. The acetyl group, a small yet influential functional group, can impact several factors that govern the drug's interaction with its biological target.
The primary mechanism of action for thienodiazepines involves their interaction with the GABAA receptor in the central nervous system. wdh.ac.id The binding of these compounds to the benzodiazepine (B76468) site on the GABAA receptor allosterically modulates the receptor's function, enhancing the effect of the neurotransmitter GABA. wdh.ac.id The specific nature of this interaction is highly dependent on the structural features of the thienodiazepine derivative.
The acetyl group can influence:
Receptor Binding Affinity : The electronic and steric properties of the acetyl group can affect how tightly the molecule binds to the receptor. The transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to a lysine (B10760008) residue neutralizes the positive charge of the position, a process that can be crucial in protein interactions. nih.gov
Metabolic Stability : The acetyl group can alter the metabolic pathways of the compound, potentially leading to a different profile of active metabolites or a modified duration of action. The thienotriazolodiazepine framework is noted for enhancing metabolic stability compared to classical benzodiazepines.
Lipophilicity : The addition of an acetyl group can modify the lipophilicity of the molecule, which in turn affects its ability to cross the blood-brain barrier and reach its target in the central nervous system.
Research into the SAR of various thienodiazepine and benzodiazepine derivatives has shown that electronic properties, more so than structural ones, appear to be primarily responsible for the varying degrees of anticonvulsant activity observed. nih.gov This suggests that the electronic influence of the acetyl group is a key determinant of the pharmacological profile of this compound.
Rational Design of this compound Analogs for Specific Receptor Interactions
The insights gained from SAR studies are pivotal for the rational design of new this compound analogs. The goal is to create molecules with enhanced selectivity for specific GABAA receptor subtypes, which could lead to more targeted therapeutic effects with fewer side effects.
The GABAA receptors are not a single entity but a family of different receptor subtypes, each with a unique composition of subunits (e.g., α1, α2, α3, α5). researchgate.net These subtypes are distributed differently throughout the brain and mediate distinct pharmacological effects. wikipedia.org For instance, the α1 subunit is primarily associated with sedative effects, while the α2 and α3 subunits are linked to anxiolytic effects.
The rational design process for new analogs involves:
Modifying the Acetyl Group : Altering the size, shape, or electronic properties of the acetyl group can fine-tune the interaction with the binding pocket on the GABAA receptor.
Substituting other parts of the molecule : Changes to the thiophene (B33073) ring or the diazepine (B8756704) ring can also lead to altered receptor selectivity. nih.gov
Bioisosteric Replacement : Replacing the acetyl group with other functional groups that have similar physical or chemical properties can lead to novel compounds with improved characteristics.
An example of rational design leading to subtype selectivity is the development of L-655,708, an imidazobenzodiazepine that shows a 100-fold higher affinity for α5-containing GABAA receptors. researchgate.net This selectivity was achieved by identifying specific amino acid residues within the α5 subunit that interact favorably with the ligand. researchgate.net A similar approach could be applied to the design of this compound analogs to target specific GABAA receptor subtypes.
Computational Approaches in SAR Elucidation
In recent years, computational methods have become indispensable tools in the field of drug discovery and SAR studies. These in silico techniques provide valuable insights into the molecular interactions between ligands and their receptors, complementing experimental data and guiding the design of new compounds.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov For this compound and its analogs, docking studies can be used to:
Visualize the binding mode of the compound within the benzodiazepine binding site of the GABAA receptor. herts.ac.uk
Identify key amino acid residues that are important for binding.
Predict the binding affinity of new analogs, helping to prioritize which compounds to synthesize and test experimentally.
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction. frontiersin.org By simulating the movement of atoms over time, MD can reveal:
The stability of the ligand-receptor complex. mdpi.com
Conformational changes in the receptor upon ligand binding.
The role of solvent molecules in the binding process. frontiersin.org
These computational tools allow researchers to build a detailed model of how this compound and its derivatives interact with the GABAA receptor at the atomic level. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of this compound, QSAR models can be developed to:
Predict the biological activity of new, unsynthesized analogs based on their chemical structure. service.gov.ukresearchgate.net
Identify the key molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) that are most important for activity. walisongo.ac.id
Guide the optimization of lead compounds to enhance their desired pharmacological properties. researchgate.net
QSAR models are built using a "training set" of compounds with known biological activity. nih.gov Once a reliable model is developed, it can be used to screen virtual libraries of compounds and identify promising candidates for further investigation. researchgate.net This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov
Preclinical Research Models for Investigating Acetyl Clotiazepam S Mechanistic Actions
Animal Models for Investigating Mechanistic Effects
Following in vitro characterization, animal models are essential to study the compound's effects within a complex, living system. These models help to investigate the neuropharmacological actions that underlie the compound's behavioral effects and to understand its metabolic fate.
Rodent models are standard for assessing the behavioral effects of anxiolytic compounds. The performance of animals in these tests provides an indication of the compound's neuropharmacological activity, which for acetyl clotiazepam is expected to be similar to other benzodiazepines. nih.gov
Light-Dark Box Test: This model is based on the innate aversion of mice to brightly illuminated areas. The apparatus consists of a large, brightly lit compartment and a small, dark compartment. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments. This model has been used to demonstrate the efficacy of numerous benzodiazepines, including diazepam and clonazepam. nih.gov
Communication Box Model: This model induces psychological stress. It involves two mice in separate but connected boxes. One mouse (the "sender") receives mild electric foot shocks, causing distress behaviors (squealing, jumping). The other mouse (the "responder") is exposed to these distress cues without receiving any shocks. Gastric ulcers can develop in both mice due to physical and emotional stress.
Research Findings: A study directly comparing clotiazepam and diazepam used this model. Clotiazepam was effective at suppressing the incidence of gastric ulcers in both sender and responder mice, demonstrating its anxiolytic-like action against both physical and psychological stressors. nih.gov this compound would be tested in this paradigm to determine its relative potency in mitigating stress-induced physiological responses. The potential for increased blood-brain barrier penetration due to the acetyl group could lead to a more potent or rapid effect compared to the parent compound. wikipedia.orgwikidoc.org
In vivo metabolic studies are crucial for identifying the biotransformation pathways of a new chemical entity. Animal models such as rats, mice, or even larger species are used to understand how this compound is absorbed, distributed, metabolized, and excreted (ADME). mdpi.comresearchgate.net
Methodology: The compound is administered to the animal, and biological samples (urine, feces, blood) are collected over time. These samples are then analyzed, typically using liquid chromatography-mass spectrometry (LC-MS), to identify the parent compound and its metabolites. caymanchem.com The metabolic profile helps to determine the enzymes involved, primarily cytochrome P450 (CYP) isoenzymes for phase I metabolism and UDP-glucuronosyltransferases (UGTs) for phase II. researchgate.nettandfonline.com
Expected Metabolism: Clotiazepam is a thienodiazepine, and its metabolism is expected to involve phase I oxidation reactions. wikipedia.org Related thienodiazepines like etizolam undergo extensive hydroxylation. mdpi.com For some designer benzodiazepines, metabolites can undergo subsequent phase II reactions, including acetylation of amino groups. uniklinik-freiburg.de The introduction of an acetyl group to clotiazepam may render it a prodrug, which could be hydrolyzed to clotiazepam before further metabolism. Alternatively, the acetyl group could alter the primary site of metabolic attack by CYP enzymes. jove.comnih.gov Studies using rat or human liver microsomes in vitro often precede in vivo studies to provide an initial map of metabolic pathways. mdpi.comnih.gov
Mechanistic Systems Modeling and Simulation
Mechanistic modeling and simulation integrate data from in vitro and in vivo studies to create a quantitative framework for understanding and predicting a drug's behavior. These models can simulate pharmacokinetic (PK) and pharmacodynamic (PD) properties.
Pharmacokinetic (PK) Modeling: Mechanistic PK models, such as physiologically based pharmacokinetic (PBPK) models, are used to predict the ADME of a compound. tandfonline.compitt.edu These models are built using system-specific data (e.g., organ blood flows, enzyme concentrations in the liver and gut) and drug-specific data (e.g., binding affinity, in vitro metabolic rates). For this compound, such a model would be used to simulate its concentration-time profile in various tissues and to predict the influence of factors like genetic polymorphisms in CYP enzymes on its clearance. tandfonline.com Studies on other benzodiazepines like midazolam have used PBPK models to successfully predict clearance and its interindividual variability. tandfonline.com
Pharmacodynamic (PD) Modeling: Mechanism-based PD models link drug concentration at the site of action to the pharmacological effect. nih.gov For this compound, a PD model would describe the relationship between its concentration at the GABA-A receptor and the degree of receptor modulation. This often involves the sigmoid Emax model, which relates concentration to a maximum effect (Emax) with a specific potency (EC50). nih.gov Such models have been used to quantify the interaction between benzodiazepines and other substances, like ethanol, by showing how the apparent affinity (and thus EC50) can be altered. nih.gov
Integrated PK/PD Modeling: Combining PK and PD models allows for the simulation of the time course of a drug's effect. pitt.edu This is a powerful tool for predicting the onset and duration of action of this compound and for exploring the impact of different dosing regimens. For complex conditions, these models can also help explain the additive or synergistic effects of combination therapies, as has been modeled for benzodiazepines used in catatonia. frontiersin.org
By using these modeling and simulation tools, researchers can bridge the gap between preclinical data and clinical scenarios, optimizing the design of future studies.
Theoretical Chemistry and Computational Studies of Acetyl Clotiazepam
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, stability, and reactivity of molecules like acetyl clotiazepam. frontiersin.orgopenaccessjournals.com These methods solve the Schrödinger equation with approximations to provide detailed information about molecular orbitals and electron distribution. openaccessjournals.com
Studies on related heterocyclic systems, such as benzodiazepine (B76468) and quinazoline (B50416) derivatives, demonstrate the power of these calculations. bohrium.comphyschemres.org For instance, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are used to optimize molecular geometries and calculate key electronic parameters. bohrium.com These parameters include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE = E-LUMO - E-HOMO) is a crucial indicator of chemical reactivity and kinetic stability. physchemres.org A smaller energy gap suggests higher reactivity.
Other calculated properties that help in understanding reactivity include:
Hardness (η) and Softness (σ): Describe resistance to change in electron distribution.
Absolute Electronegativity (χ): Measures the power to attract electrons.
Fraction of Electrons Transferred (ΔN): Predicts the tendency of a molecule to donate electrons. physchemres.org
Conformational analysis using quantum chemical methods can identify the most stable three-dimensional structures of a molecule in different environments (gas phase or in solution using models like the Polarizable Continuum Model, PCM). beilstein-journals.orgmdpi.com This is vital as the biological activity of a drug is intrinsically linked to its preferred conformation. Furthermore, techniques like Natural Bond Orbital (NBO) analysis can reveal details about hyperconjugative interactions and steric effects within the molecule, offering a deeper understanding of its stability. beilstein-journals.org
| Parameter | Symbol | Significance in Chemical Reactivity |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | E-HOMO | Correlates with the capacity for electron donation. Higher values indicate greater ease of donation. |
| Lowest Unoccupied Molecular Orbital Energy | E-LUMO | Indicates the ability to accept electrons. Lower values suggest a stronger affinity for electrons. |
| Energy Gap | ΔE | Represents the chemical reactivity and stability. A smaller gap implies higher reactivity. physchemres.org |
| Dipole Moment | μ | Measures the asymmetry of charge distribution and overall polarity of the molecule. |
| Global Hardness | η | Quantifies the resistance to deformation of the electron cloud. |
| Global Softness | σ | The reciprocal of hardness, indicating the ease of modifying the electron cloud. |
| Electronegativity | χ | Describes the ability of the molecule to attract electrons in a chemical bond. |
Molecular Dynamics Simulations to Understand Ligand-Receptor Interactions
Molecular dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time. openaccessjournals.com For this compound, MD simulations are crucial for understanding its interaction with the primary biological target, the γ-aminobutyric acid type A (GABA-A) receptor. researchgate.netwikipedia.org The GABA-A receptor is a ligand-gated ion channel whose modulation by benzodiazepines and thienodiazepines leads to their therapeutic effects. wikipedia.orgfrontiersin.org
These simulations provide an atomic-level view of how a ligand like this compound binds to the receptor. Benzodiazepines typically bind at the interface between the α and γ subunits of the GABA-A receptor. wikipedia.org MD simulations can predict and analyze the stability of the ligand-receptor complex, revealing the specific amino acid residues involved in the binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). tandfonline.comacs.org
For example, MD studies on related benzodiazepine derivatives targeting CDK-2 protein have confirmed that the ligand-protein complex remains in a stable conformation throughout simulation times of 100 nanoseconds. tandfonline.com Similarly, simulations have been used to investigate the binding modes of novel inhibitors with targets like the HIV-1 reverse transcriptase and bromodomains, highlighting how subtle changes in ligand structure can alter binding affinity and selectivity. scispace.comresearchgate.net By calculating the binding free energy using methods like Molecular Mechanics–Generalized Born Surface Area (MM-GBSA), researchers can correlate computational predictions with experimental activity. scispace.com This detailed understanding of the dynamic interactions between the drug and its receptor is essential for explaining its mechanism of action and for designing more effective and selective analogs. nih.govnih.gov
Prediction of Physicochemical Parameters Relevant to Biological Activity
The biological activity of a drug is heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). nih.gov Computational methods provide rapid and cost-effective means to predict these properties for molecules like this compound. escholarship.orgresearchgate.net Key physicochemical parameters include:
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects the ability of a molecule to cross cell membranes. For instance, the LogP for clotiazepam is reported as 3.18. nih.gov
Aqueous Solubility (LogS): Determines how well a compound dissolves in water, which is crucial for its administration and distribution in the body. nih.govfrontiersin.org
pKa: Indicates the ionization state of a molecule at a given pH, which impacts its solubility, permeability, and receptor binding.
Topological Polar Surface Area (TPSA): Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Molecular Weight (MW): A fundamental property often considered in drug-likeness rules. Clotiazepam has a molecular weight of 318.8 g/mol . nih.gov
Various software tools and quantitative structure-property relationship (QSPR) models are used to calculate these parameters. nih.govfrontiersin.org For example, computational tools can predict that compounds with a clogP ≤ 3 and TPSA ≥ 75 Ų are likely to have favorable properties. frontiersin.org These predictions are instrumental in the early stages of drug discovery, allowing chemists to filter large virtual libraries and prioritize compounds with a higher probability of success. researchgate.net
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C16H15ClN2OS | PubChem |
| Molecular Weight | 318.8 g/mol | PubChem |
| XLogP3 | 3.5 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 318.0593620 Da | PubChem |
| Topological Polar Surface Area | 60.9 Ų | PubChem |
Computational Design and Virtual Screening of Novel this compound Analogs
Computational chemistry is a cornerstone of modern drug design, enabling the creation and evaluation of novel molecules in silico before their synthesis. vt.edu For this compound, this involves designing analogs with potentially improved affinity, selectivity, or pharmacokinetic profiles.
Virtual screening is a key technique used to search large compound libraries for molecules that are likely to bind to a specific biological target. acs.org This can be done through ligand-based methods, which search for molecules similar to a known active compound, or structure-based methods like molecular docking, which fit candidate molecules into the 3D structure of the target receptor. researchgate.netmdpi.com For example, a virtual screening protocol might involve docking thousands of compounds into the benzodiazepine binding site of the GABA-A receptor to identify potential new hits. acs.orgresearchgate.net
Rational design uses the structural and mechanistic information gained from quantum chemistry and MD simulations to make targeted modifications to a lead compound. tandfonline.com For instance, if simulations show that a particular region of this compound can be modified to form an additional hydrogen bond with the receptor, an analog can be designed with a suitable functional group at that position. This approach has been successfully applied to develop novel benzodiazepine and thienodiazepine derivatives for various targets, including cancer-related proteins and the p53-MDM2 interaction. tandfonline.commdpi.comnih.govresearchgate.net The design process often involves creating a virtual library of analogs and then using computational predictions of binding affinity and physicochemical properties to select the most promising candidates for synthesis and experimental testing. nih.govresearchgate.net
Q & A
Q. What analytical techniques are recommended for characterizing Acetyl Clotiazepam in experimental settings?
Methodological Answer:
- UV-Vis Spectrophotometry : Prepare a solution of this compound in 0.1 mol/L hydrochloric acid (1:100,000 dilution) and compare its absorption spectrum to reference standards for identity confirmation .
- Chloride Content Analysis : Use gravimetric or titrimetric methods after dissolving the compound in water, filtering, and reacting with dilute nitric acid to quantify chloride impurities (threshold: ≤0.015%) .
- Heavy Metal Testing : Employ ICP-MS or colorimetric assays (e.g., Method 4 from pharmacopeial guidelines) to detect lead and other metals, with a permissible limit of ≤10 ppm .
Q. How should researchers design experiments to assess the basic pharmacological profile of this compound?
Methodological Answer:
- In Vitro Receptor Binding Assays : Use radioligand displacement studies on GABAA receptors expressed in cell lines (e.g., HEK-293) to measure affinity (Ki) and potency (EC50) .
- Dose-Response Curves : Conduct electrophysiological recordings (e.g., Xenopus oocyte models) to evaluate modulatory effects on GABA-induced currents across varying concentrations .
- Purity Validation : Include control experiments using ethanol solubility tests to ensure sample clarity and color consistency against standardized reference solutions .
Q. What strategies ensure reproducibility in synthesizing this compound for preclinical studies?
Methodological Answer:
- Protocol Standardization : Document reaction conditions (temperature, solvent ratios, catalysts) and validate intermediates via HPLC or NMR .
- Batch Consistency Testing : Compare physicochemical properties (e.g., melting point, spectral data) across multiple synthesis batches to minimize variability .
- Supplementary Materials : Provide step-by-step synthetic procedures and raw spectral data in appendices or supporting information files for peer review .
Advanced Research Questions
Q. How can contradictions in this compound’s efficacy across GABAA receptor subtypes be resolved methodologically?
Methodological Answer:
- Subunit-Specific Expression Systems : Use recombinant receptors (e.g., α1β2γ1 vs. α1β2γ2S) in Xenopus oocytes to isolate subtype-specific effects, as demonstrated in electrophysiological studies .
- Regression Slope Analysis : Compare drug-induced potentiation slopes (e.g., midazolam vs. clotiazepam) to identify structural determinants of efficacy .
- Meta-Analysis Frameworks : Apply PRISMA guidelines to systematically review in vivo/in vitro data, resolving discrepancies through subgroup analyses (e.g., species, dosing regimens) .
Q. What clinical trial designs address ethical and reproducibility challenges for this compound?
Methodological Answer:
- Ethical Protocols : Align with cluster-specific requirements (e.g., EU Clinical Research Annex templates) for participant consent, data anonymization, and adverse event reporting .
- Blinded Crossover Trials : Minimize bias by randomizing participants to placebo/drug arms and measuring outcomes (e.g., anxiolytic effects) across multiple phases .
- Data Transparency : Publish raw datasets (e.g., EEG recordings, biomarker levels) in repositories like Figshare or Zenodo, adhering to FAIR principles .
Q. How can researchers analyze epidemiological contradictions, such as gender-based protection factors in this compound overdose cases?
Methodological Answer:
- Retrospective Cohort Studies : Extract data from poison control registries (e.g., CITUC in Chile) and apply logistic regression to identify confounding variables (e.g., co-ingestion, age) .
- Propensity Score Matching : Balance sex-based cohorts for variables like dosage and intent (e.g., suicidal vs. accidental) to isolate gender-specific risk factors .
- Qualitative Surveys : Conduct structured interviews with overdose survivors to contextualize quantitative findings and identify sociocultural influences .
Methodological Considerations for Literature Reviews
Q. What systematic search strategies optimize evidence synthesis for this compound’s neuropharmacological effects?
Methodological Answer:
- Database Selection : Prioritize PubMed, Embase, and Web of Science, using Boolean operators (e.g., "this compound AND GABAA receptor NOT commercial") .
- Grey Literature Inclusion : Search clinical trial registries (e.g., ClinicalTrials.gov ) and conference abstracts for unpublished data .
- Risk of Bias Assessment : Apply Cochrane ROBINS-I tool to evaluate non-randomized studies and exclude low-quality evidence .
Data Analysis and Reporting
Q. How should researchers address variability in this compound’s pharmacokinetic data across preclinical models?
Methodological Answer:
- Population Pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (e.g., NONMEM) to account for interspecies differences in metabolism .
- Bootstrap Resampling : Statistically validate half-life (t½) and bioavailability estimates by generating 95% confidence intervals from repeated subsampling .
- Species-Specific Reporting : Clearly differentiate results from rodent vs. primate models in tables, noting limitations in translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
